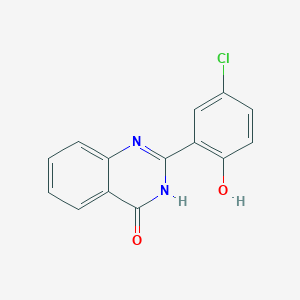

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolones are a class of heterocyclic compounds that have attracted attention for their diverse biological activities. The synthesis and study of their chemical and physical properties have been a focus to understand their potential applications in various fields, excluding drug dosage and side effects.

Synthesis Analysis

The synthesis of quinazolone derivatives often involves ring-opening, cyclization, substitution, and condensation reactions. A specific method includes the condensation of N-acyl anthranilic acids with primary aromatic amines in the presence of phosphorus trichloride in dry toluene, as seen in the synthesis of 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones (Seshavataram & Subba Rao, 1977).

Molecular Structure Analysis

The molecular structure of quinazolone derivatives is often confirmed through spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density functional theory (DFT) calculations help in optimizing the molecular structure and analyzing geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).

Chemical Reactions and Properties

Quinazolones undergo various chemical reactions, including nucleophilic substitution, which leads to the formation of diverse functionalized derivatives. These reactions are crucial for modifying the quinazolone core to investigate new biological activities and applications (Ram et al., 2003).

Physical Properties Analysis

The physical properties of quinazolone derivatives, such as solubility, melting point, and crystalline structure, are often characterized using various analytical techniques. The crystal and molecular structure analysis via X-ray diffraction provides insights into the solid-state properties of these compounds (Zhou et al., 2021).

Chemical Properties Analysis

The chemical properties of quinazolones, including reactivity towards different chemical agents and conditions, are pivotal for understanding their mechanism of action in biological systems. Studies often explore the reactivity of quinazolone derivatives with proteins, DNA, and other biological targets to assess their potential as therapeutic agents. For instance, the interaction and inhibitory activity of quinazolone derivatives on SHP2 protein have been evaluated through molecular docking and dynamics simulations, highlighting their potential in targeted therapies (Wu et al., 2021).

Scientific Research Applications

Anticonvulsant Activity

Quinazolines, including derivatives similar to 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, have been explored for their potential anticonvulsant properties. For instance, a study synthesized 2-methyl-3-(3,5-diallyl-4-hydroxyphenyl)-4-quinazolones and evaluated their anticonvulsant activity against pentylene-tetrazol-induced seizures in mice, highlighting the relevance of quinazolines in seizure management research (Rastogi et al., 1978).

Anticancer Activity

Several quinazoline derivatives have demonstrated significant anticancer potential. Research involving 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, a structurally related compound, indicated potent cytotoxic effects on human tumor cell lines, such as HeLa cells. This suggests the importance of quinazolines in cancer research (Ovádeková et al., 2005).

Antiviral Activity

Quinazolines have also been investigated for their antiviral properties. A study synthesized quinazolines with antiviral activity against viruses like Japanese encephalitis virus and Herpes simplex virus, both in vitro and in vivo, demonstrating the potential of quinazolines in antiviral therapies (Pandey et al., 2008).

Antihypertensive Properties

Research on quinazolines linked with isoxazole has shown promising results in antihypertensive studies. These compounds have been tested in vivo on albino rats, revealing their potential in managing hypertension (Rahman et al., 2014).

Phosphodiesterase Inhibition

Quinazoline derivatives have been studied for their role as cyclic GMP phosphodiesterase inhibitors. These inhibitors have potential therapeutic applications in vascular diseases, as they can induce relaxation in coronary arteries (Takase et al., 1994).

Safety and Hazards

properties

IUPAC Name |

2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFKPOUYBYDDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)